9-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
The compound 9-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic molecule that features a benzimidazole moiety fused with a carbazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multi-step organic reactions. One common method involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzimidazole core . This is followed by the alkylation of the benzimidazole with appropriate alkyl halides under basic conditions to introduce the propyl group. The final step involves the cyclization and functionalization of the carbazole ring under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for introducing chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the benzimidazole ring can yield amines.
Scientific Research Applications
9-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of 9-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Carbazole: Known for its use in organic electronics and as a pharmaceutical intermediate.
2-Phenylbenzimidazole: Used in sunscreen formulations for its UV-absorbing properties.
Uniqueness
9-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: is unique due to its combined benzimidazole and carbazole structures, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H25N3O2 |
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Molecular Weight |
387.5g/mol |
IUPAC Name |
9-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C24H25N3O2/c1-15-10-11-21-19(12-15)18-6-5-9-23(29)24(18)27(21)14-17(28)13-26-16(2)25-20-7-3-4-8-22(20)26/h3-4,7-8,10-12,17,28H,5-6,9,13-14H2,1-2H3 |
InChI Key |
ZGHPSPZDXBQRMT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=NC5=CC=CC=C54)C)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=NC5=CC=CC=C54)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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